molecular formula C21H18N2O4 B2559762 N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 303796-99-8

N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2559762
CAS No.: 303796-99-8
M. Wt: 362.385
InChI Key: YNFCMMMOFPCFSX-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a 4-ethoxy-2-nitrophenyl substituent on the carboxamide nitrogen. Biphenyl carboxamides are widely studied for their biological activity, including roles as enzyme inhibitors (e.g., carbonic anhydrase, TRP channels) and receptor modulators . The ethoxy and nitro groups in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for pharmacological optimization.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-27-18-12-13-19(20(14-18)23(25)26)22-21(24)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFCMMMOFPCFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the ethoxy group to a carboxylic acid.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various functional groups in place of the ethoxy group.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

N-Substituent Variations

N-(4-Nitrophenyl)-[1,1'-biphenyl]-4-carboxamide Derivatives

  • VM-9 (2-(4'-methyl-N-(4-nitrophenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate):
  • Molecular Formula: C₂₂H₁₇N₃O₇
  • Melting Point: 160–162°C
  • Yield: 71.08%
  • Key Features: Nitro group at the para position of the phenyl ring; methyl group on the biphenyl enhances hydrophobicity. IR peaks at 1680 cm⁻¹ (C=O) and 3065 cm⁻¹ (Ar-H) .
  • Comparison : The ethoxy group in the target compound may improve solubility compared to VM-9’s methyl group, while the ortho-nitro substituent could sterically hinder interactions.

Biphenyl Modifications

3′,5′-Dichloro-[1,1'-biphenyl]-4-carboxamide (13a) Features: Dichloro substitution on the biphenyl ring; sulfonamide linkage. Comparison: Chlorine atoms increase electronegativity and steric bulk, whereas the target compound’s unmodified biphenyl may favor π-π stacking .

4'-Methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide (12a) Molecular Formula: C₂₂H₂₁NO₃ Features: Methoxy groups at biphenyl and phenyl rings enhance electron-donating capacity. Comparison: Methoxy groups improve solubility but reduce metabolic stability compared to nitro-ethoxy substituents .

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide is an organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula: C21H18N2O4
  • Molecular Weight: 362.385 g/mol
  • CAS Number: 303796-99-8

The compound features a biphenyl structure with an ethoxy group and a nitro group, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, a palladium-catalyzed cross-coupling method that allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.056
SW11160.080

These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation.

The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components, including proteins and nucleic acids. This interaction may lead to apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study conducted by Zhang et al., this compound was evaluated alongside other compounds for its anticancer effects. The compound showed promising results against multiple cancer cell lines, indicating its potential as a lead candidate for further development .

Case Study 2: Mechanism-Based Approaches
Another investigation focused on the compound's interaction with target proteins involved in cancer progression. The findings highlighted its ability to inhibit specific kinases associated with tumor growth, thereby providing insights into its therapeutic potential .

Toxicity and Safety

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate moderate toxicity levels in vitro; however, further research is necessary to evaluate its safety profile in vivo .

Future Directions

Future research should focus on:

  • In Vivo Studies: To assess the pharmacokinetics and long-term effects of this compound.
  • Structural Modifications: Exploring derivatives that may enhance efficacy or reduce toxicity.
  • Broader Applications: Investigating potential uses in other therapeutic areas beyond oncology.

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